Desoxohypericin hexaacetate
Overview
Description
Desoxohypericin hexaacetate is a chemical compound with the molecular formula C42H30O12 . It contains a total of 91 bonds, including 61 non-H bonds, 41 multiple bonds, 12 rotatable bonds, 6 double bonds, 35 aromatic bonds, 8 six-membered rings, 13 ten-membered rings, 6 twelve-membered rings, and 6 esters (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by multiple bond types, including double bonds and aromatic bonds, and various ring structures . These structural features may influence its chemical properties and reactivity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound’s structure suggests it could participate in various types of reactions. For example, the presence of ester groups could make it susceptible to hydrolysis or other reactions involving the breaking of ester bonds .Scientific Research Applications
Desferrioxamine in Cerebral Ischemia : Desferrioxamine, a drug known for activating hypoxia-inducible transcription factor 1 (HIF-1), shows promise in inducing tolerance against focal cerebral ischemia in rats and mice. This could provide insights into similar applications for Desoxohypericin hexaacetate in neuroprotection or other areas related to cerebral ischemia (Prass et al., 2002).
Antidepressant Drug Solubility and Solvation : A study on the solubility and solvation behavior of various drugs in choline-based deep eutectic solvents could offer insights into the solubility properties and delivery mechanisms for this compound (Mokhtarpour et al., 2020).
Pharmacological Characteristics of Desoxypeganine Hydrochloride : This study on desoxypeganine hydrochloride, a compound used for treatment of peripheral nervous system lesions, could provide relevant information on pharmacokinetics and therapeutic applications that might be applicable to this compound (Tuliaganov et al., 1986).
Polymer Therapeutics for HIF-1 Inhibition : Research on polymer therapeutics designed to inhibit Hypoxia Inducible Factor-1 (HIF-1) using compounds like Diethylstilbestrol and Hexestrol could provide insights into novel drug delivery systems for this compound (England et al., 2012).
Properties
IUPAC Name |
(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPUNVRTABBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153062 | |
Record name | Desoxohypericin hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120907-97-3 | |
Record name | Desoxohypericin hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxohypericin hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.